

# Analytical Profile & Characterization Guide: 5-Fluoro-3-methoxyquinolin-2(1H)-one

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## Compound of Interest

Compound Name: 5-Fluoro-3-methoxyquinolin-2(1H)-one

Cat. No.: B13688886

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## Part 1: Executive Summary & Physicochemical Context

Compound Identity:

- IUPAC Name: **5-Fluoro-3-methoxyquinolin-2(1H)-one**[1]
- Core Scaffold: Quinolin-2(1H)-one (Carbostyryl)[2]
- Key Functionalization: 5-Fluoro (A-ring), 3-Methoxy (Heterocyclic ring)[1]
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>FNO<sub>2</sub>
- Molecular Weight: 193.17 g/mol

Application Scope: This guide outlines the rigorous analytical characterization of **5-Fluoro-3-methoxyquinolin-2(1H)-one**. This specific substitution pattern is chemically significant as a potential scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) or specific

kinase inhibitors where the 3-methoxy group acts as a hydrogen bond acceptor and the 5-fluoro group modulates metabolic stability and lipophilicity.

Physicochemical Behavior (The "Senior Scientist" Insight): The critical analytical challenge with quinolin-2-ones is the lactam-lactim tautomerism. In the solid state and in polar aprotic solvents (DMSO), the lactam (2-one) form predominates. However, under basic conditions or in specific protic environments, the lactim (2-hydroxy) form may interfere.

- Solubility: Poor in water. Soluble in DMSO, DMF, and hot Methanol.
- pKa: The N-H proton is weakly acidic (pKa ~11-12).

## Part 2: Spectroscopic Identification Protocols

### Protocol A: Nuclear Magnetic Resonance (NMR) Profiling

Objective: Unambiguous structural assignment, specifically differentiating the 5-fluoro regioisomer from 6-, 7-, or 8-fluoro isomers.

Sample Preparation:

- Solvent: Dissolve 5-10 mg in 600  $\mu$ L DMSO- $d_6$ .
  - Why DMSO- $d_6$ ?  $CDCl_3$  often leads to broad NH signals due to poor solubility and exchange. DMSO- $d_6$  stabilizes the lactam form and sharpens the amide NH proton signal.
- Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors associated with fluorine background.

$^1H$  NMR (400 MHz+) Expected Signals:

Position	Shift ( $\delta$ ppm)	Multiplicity	Coupling (J Hz)	Assignment Logic
NH (1)	11.8 - 12.2	Singlet (br)	-	Characteristic Lactam NH. Disappears with D <sub>2</sub> O shake.
OMe (3)	3.80 - 3.95	Singlet	-	3-Methoxy group. Distinct sharp singlet.

| H-4 | 7.60 - 7.80 | Singlet/Doublet |

| Vinyl proton. May show long-range coupling to 5-F. | | H-6 | 7.10 - 7.30 | Multiplet |

| Ortho to Fluorine. | | H-7 | 7.40 - 7.60 | Multiplet |

| Meta to Fluorine. | | H-8 | 7.20 - 7.40 | Doublet |

| Adjacent to NH. |

**<sup>19</sup>F NMR (376 MHz) - The Fingerprint:**

- Expected Shift: -115 to -125 ppm (relative to CFCl<sub>3</sub>).
- Coupling Pattern: The 5-Fluoro position is unique. It will show a strong ortho coupling to H-6 and a meta coupling to H-7.
- Differentiation:
  - 5-Fluoro: Potential NOE (Nuclear Overhauser Effect) between F-5 and H-4. This is the definitive proof of regiochemistry.
  - 6/7/8-Fluoro: F-6/7/8 are too distant to show NOE with H-4.

Expert Validation Step (NOE Difference): Irradiate the H-4 signal. If the Fluorine is at position 5, you may observe an enhancement (or cross-peak in HOESY) at the fluorine frequency.

Alternatively, irradiate the OMe group; you should see an NOE at H-4, confirming the 3-OMe position.

## Protocol B: Mass Spectrometry (HRMS)

Method: ESI-QTOF or Orbitrap. Mode: Positive Ion Mode (ESI+).

- Parent Ion:  $[M+H]^+ = 194.0612$  (Calculated for  $C_{10}H_9FNO_2$ ).
- Adducts:  $[M+Na]^+$  often observed due to the amide oxygen.
- Fragmentation Pathway (MS/MS):
  - Loss of Methyl Radical ( $\bullet CH_3$ ):  $[M+H - 15]^+$ . Common for methoxy groups.
  - Loss of CO:  $[M+H - 28]^+$ . Characteristic of cyclic amides (lactams) and phenols.
  - Loss of HF:  $[M+H - 20]^+$ . Rare in soft ionization but possible in high-energy collision dissociation.

## Part 3: Chromatographic Purity Methods (HPLC/UPLC)

Challenge: The lactam core is polar, but the fluoro/methoxy groups add lipophilicity. The method must separate the target from potential de-methylated impurities (5-fluoro-3-hydroxyquinolin-2-one) or synthetic precursors (anilines).

### Validated HPLC Protocol

System: Agilent 1200/1290 or Waters Alliance/Acquity. Detection: UV-Vis (PDA) at 254 nm (aromatic) and 320 nm (conjugated quinolinone core).

Parameter	Condition	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 $\mu$ m, 4.6 x 100 mm.	Standard RP column. "End-capped" prevents tailing of the basic nitrogen.
Mobile Phase A	Water + 0.1% Formic Acid	Acidic pH suppresses ionization of the acidic NH, keeping the molecule neutral and improving peak shape.
Mobile Phase B	Acetonitrile (ACN)	Sharper peaks than Methanol for fluorinated aromatics.
Flow Rate	1.0 mL/min	Standard backpressure management.
Column Temp	35 °C	Improves mass transfer and reproducibility.

### Gradient Table:

Time (min)	% A (Water)	% B (ACN)	Event
0.0	95	5	Equilibrate
2.0	95	5	Hold (polar impurities)
15.0	10	90	Gradient elution
18.0	10	90	Wash
18.1	95	5	Re-equilibrate

| 23.0 | 95 | 5 | End |

### System Suitability Criteria (Self-Validating):

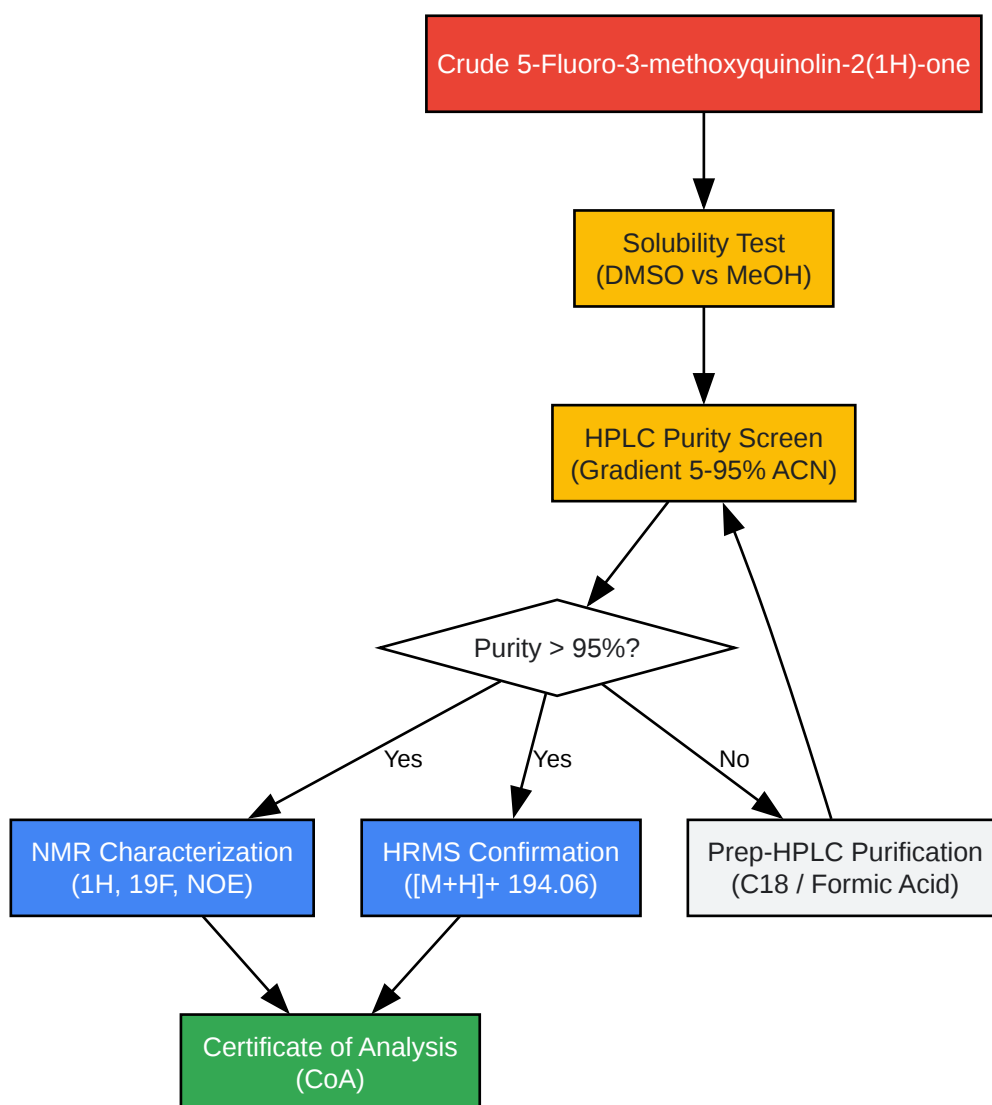
- Tailing Factor (T): Must be < 1.5 (Critical for quinolinones).

- Resolution (Rs): > 2.0 between the main peak and any nearest impurity.
- Precision: RSD of peak area < 1.0% (n=5 injections).

## Part 4: Visualization of Analytical Logic

### Diagram 1: Analytical Workflow Decision Tree

This diagram illustrates the logical flow from crude synthesis to certified reference material.

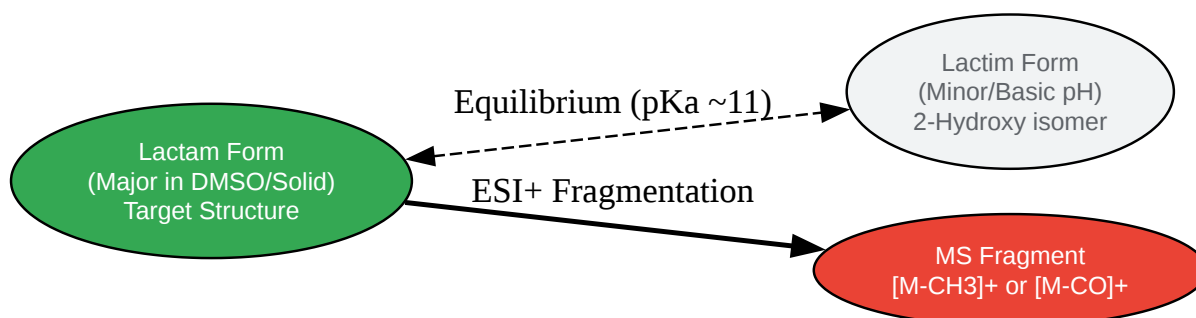


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Caption: Analytical workflow for the purification and certification of **5-Fluoro-3-methoxyquinolin-2(1H)-one**.

## Diagram 2: Tautomeric & Fragmentation Logic

Visualizing the structural dynamics relevant to analysis.



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Caption: Tautomeric equilibrium favoring the Lactam form and primary MS fragmentation pathway.

## Part 5: References

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